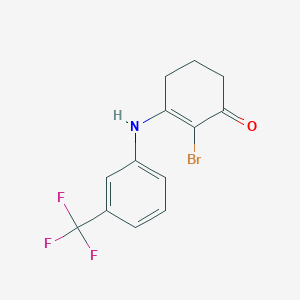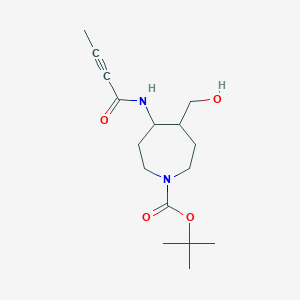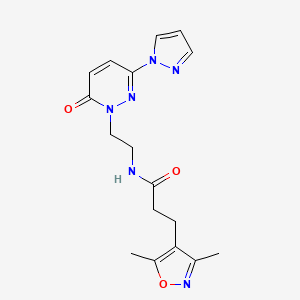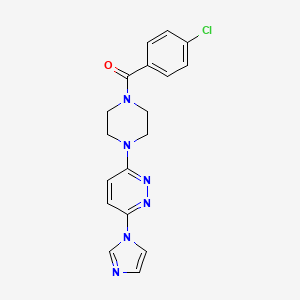
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridazine is a six-membered ring with two nitrogen atoms. Piperazine is a six-membered ring containing two nitrogen atoms. The phenyl ring is a six-membered aromatic ring made up of carbon atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures have been synthesized through various methods. For example, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, the presence of the imidazole ring could potentially make the compound amphoteric in nature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research into related pyridazine derivatives has led to the synthesis of compounds with variable and modest antimicrobial activity against bacteria and fungi. For instance, the study by Patel, Agravat, and Shaikh (2011) explored the antimicrobial properties of new pyridine derivatives, highlighting the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Another aspect of research involves understanding the molecular interactions of similar compounds with biological receptors. For example, Shim et al. (2002) investigated the antagonist interaction with the CB1 cannabinoid receptor, which could inform the development of therapeutic agents targeting specific receptor pathways (Shim et al., 2002).
Anticancer and Antituberculosis Activity
Compounds within this chemical class have also been synthesized and tested for their anticancer and antituberculosis activities. Research by Mallikarjuna, Padmashali, and Sandeep (2014) on derivatives of piperazin-1-yl methanone revealed significant anticancer and antituberculosis effects, demonstrating the potential of these compounds in contributing to the development of new treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-Inflammatory Activity
Furthermore, novel synthetic approaches to related compounds have identified potential anti-inflammatory properties without acute gastrotoxicity, addressing a significant limitation of current non-steroidal anti-inflammatory drugs (NSAIDs). The study by Szandruk-Bender et al. (2021) on oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone underscores the importance of developing safer anti-inflammatory agents (Szandruk-Bender et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-3-1-14(2-4-15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEIGEFRSSIAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)
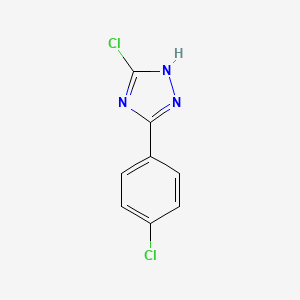
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2829371.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)

![3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2829374.png)
![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)
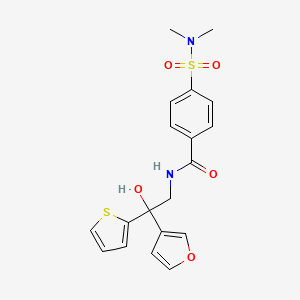
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)
